molecular formula C11H11BrINO2 B8172039 2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide

2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide

Cat. No.: B8172039
M. Wt: 396.02 g/mol
InChI Key: YSEXHJFHTNNHLE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-iodophenol, which serves as the core structure.

    Formation of Phenoxy Group: The phenol group is reacted with an appropriate acylating agent to form the phenoxy group.

    Cyclopropylacetamide Formation: The phenoxy intermediate is then reacted with cyclopropylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Bromo-2-iodophenol: Shares the bromine and iodine substitution pattern but lacks the cyclopropylacetamide moiety.

    2-(5-Bromo-2-iodophenoxy)-N,N-dimethylacetamide: Similar structure but with dimethylacetamide instead of cyclopropylacetamide.

    Ethyl (5-bromo-2-iodophenoxy)acetate: Contains an ethyl ester group instead of the cyclopropylacetamide.

Uniqueness: 2-(5-Bromo-2-iodophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-iodophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXHJFHTNNHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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